5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole
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Overview
Description
5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole: is a complex organic compound with a unique structure that combines a bicyclic octane ring, a phenylbenzoisoxazole moiety, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole involves multiple steps, including the formation of the bicyclic octane ring, the introduction of the methylthio group, and the coupling with the phenylbenzoisoxazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.
Substitution: The phenylbenzoisoxazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylbenzoisoxazole moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of bicyclic structures on biological activity. Its interactions with biological macromolecules can provide insights into structure-activity relationships.
Medicine
Medicinally, the compound has potential applications as a pharmacophore in drug design. Its unique structure may interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets. The bicyclic structure and the phenylbenzoisoxazole moiety allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole: shares similarities with other bicyclic compounds and phenylbenzoisoxazole derivatives.
Bicyclic compounds: These include various alkaloids and synthetic analogs with similar ring structures.
Phenylbenzoisoxazole derivatives: These compounds are often used in medicinal chemistry for their biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic ring, a methylthio group, and a phenylbenzoisoxazole moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-27-18-12-16-8-9-17(13-18)24(16)22(25)15-7-10-20-19(11-15)21(26-23-20)14-5-3-2-4-6-14/h2-7,10-11,16-18H,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHLMTVWECGOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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